molecular formula C19H15BrN2O3S B11079455 2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11079455
M. Wt: 431.3 g/mol
InChI Key: QREYJBGTRZQSPM-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with the molecular formula C19H15BrN2O3S This compound is characterized by the presence of a thiazolidine ring, a bromobenzylidene group, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 3-methylphenylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzylidene group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazolidine ring may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenylacetamide moiety, which can enhance its biological activity and specificity

Properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H15BrN2O3S/c1-12-3-2-4-15(9-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,23)/b16-10+

InChI Key

QREYJBGTRZQSPM-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.